N-(3-chloro-4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound notable for its potential applications in medicinal chemistry. With a molecular formula of and a molecular weight of approximately 437.86 g/mol, this compound features a complex structure that includes a triazole ring, which is significant in various biological activities. The compound is classified under the category of triazole derivatives, known for their diverse pharmacological properties, including antimicrobial and anticancer activities .
The synthesis of N-(3-chloro-4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves several key steps:
These synthetic pathways highlight the versatility and reactivity of the triazole framework in drug design.
The molecular structure of N-(3-chloro-4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can be described as follows:
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=C(C=C3)F)Cl)C4=CN=CC=C4
.N-(3-chloro-4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide participates in various chemical reactions due to its functional groups:
These reactions are essential for understanding how the compound can be modified or activated in biological systems.
The mechanism of action for N-(3-chloro-4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is largely attributed to its interaction with specific biological targets:
Data from studies suggest that this compound may act through multiple pathways, including modulation of signaling pathways associated with cell survival and proliferation.
The physical and chemical properties of N-(3-chloro-4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide include:
These properties are crucial for determining the compound's suitability for various applications in research and pharmaceuticals.
N-(3-chloro-4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has several potential applications:
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0